GS-493

Description

BenchChem offers high-quality GS-493 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GS-493 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

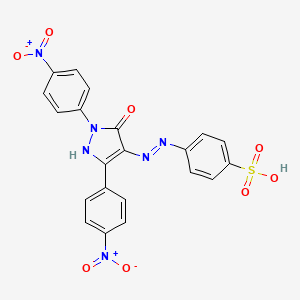

4-[[2,5-bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N6O8S/c28-21-20(23-22-14-3-11-18(12-4-14)36(33,34)35)19(13-1-5-16(6-2-13)26(29)30)24-25(21)15-7-9-17(10-8-15)27(31)32/h1-12,24H,(H,33,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHLZSZTHCBBFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N6O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GS-493: A Potent and Selective SHP2 Inhibitor for Preclinical Cancer Research

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-493 is a potent and selective small-molecule inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). Encoded by the PTPN11 gene, SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and apoptosis by modulating key signaling pathways, including the RAS/ERK/MAPK and JAK/STAT cascades.[1] Dysregulation of SHP2 activity is implicated in the pathogenesis of various human cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and biological activity of GS-493, along with detailed experimental protocols for its evaluation.

Chemical Structure and Properties

GS-493, systematically named 4-{(2Z)-2-[1,3-bis(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]hydrazino}benzenesulfonic acid, is a synthetic compound belonging to the pyridazolon-4-ylidenehydrazinyl benzenesulfonate class.[2]

Chemical Structure:

Table 1: Chemical Identifiers and Physicochemical Properties of GS-493

| Property | Value | Reference |

| IUPAC Name | 4-{(2Z)-2-[1,3-bis(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]hydrazino}benzenesulfonic acid | [2] |

| CAS Number | 1710337-31-7 | [3] |

| Molecular Formula | C21H14N6O8S | [3] |

| Molecular Weight | 510.44 g/mol | [3] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO | [3] |

Pharmacological Properties and Mechanism of Action

GS-493 is a highly selective inhibitor of SHP2 phosphatase activity. It exerts its function by targeting the catalytic site of SHP2, thereby preventing the dephosphorylation of its downstream substrates.[4]

Table 2: Pharmacological Profile of GS-493

| Parameter | Value | Reference |

| Target | SHP2 (PTPN11) | [2] |

| IC50 (SHP2) | 71 ± 15 nM | [2] |

| Selectivity (SHP1) | 29-fold vs. SHP2 | [2] |

| Selectivity (PTP1B) | 45-fold vs. SHP2 | [2] |

| Mechanism of Action | Catalytic Inhibitor | [4] |

The inhibition of SHP2 by GS-493 leads to the suppression of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and motility. Notably, SHP2 is a key positive regulator of the RAS-RAF-MEK-ERK (MAPK) signaling cascade.[1] By inhibiting SHP2, GS-493 can effectively attenuate the activation of this pathway, which is frequently hyperactivated in various cancers.

Biological Activity

In Vitro Activity

GS-493 has demonstrated significant anti-cancer activity in various in vitro models.

-

Inhibition of Epithelial-Mesenchymal Transition (EMT): In human pancreatic adenocarcinoma (HPAF) cells, GS-493 was shown to block hepatocyte growth factor (HGF)-stimulated EMT. This process is a key step in cancer progression and metastasis.[2]

-

Inhibition of Anchorage-Independent Growth: GS-493 effectively inhibits the colony formation of the non-small-cell lung cancer (NSCLC) cell line LXFA 526L in soft agar.[2] This assay is a hallmark of cellular transformation and tumorigenicity. At a concentration of 40 µM, GS-493 reduced the number of tumor cell colonies to 32%.[3]

In Vivo Activity

The anti-tumor efficacy of GS-493 has been confirmed in a murine xenograft model. In nude mice bearing tumors, daily intraperitoneal administration of GS-493 at a dose of 46 mg/kg resulted in significant inhibition of tumor growth over a 27-day period.[3]

Signaling Pathways

SHP2 is a critical node in multiple signaling pathways. GS-493, by inhibiting SHP2, can modulate these pathways to exert its anti-cancer effects.

References

- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective inhibitors of the protein tyrosine phosphatase SHP2 block cellular motility and growth of cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of SHP2 in RAS-MAPK Signaling: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) and its critical role as a positive regulator of the RAS-Mitogen-Activated Protein Kinase (RAS-MAPK) signaling pathway. Aberrant SHP2 activity is a key driver in various human diseases, including developmental disorders and numerous cancers, making it a prime target for therapeutic intervention. This document, intended for researchers, scientists, and drug development professionals, details the molecular mechanisms of SHP2 function, presents key quantitative data, outlines experimental protocols for its study, and provides visual representations of the signaling cascade.

Introduction to SHP2: Structure and Function

SHP2, encoded by the PTPN11 gene, is a ubiquitously expressed non-receptor protein tyrosine phosphatase.[1] It is a multidomain protein consisting of two tandem N-terminal Src Homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with regulatory tyrosine phosphorylation sites.[1][2]

In its basal state, SHP2 exists in a closed, auto-inhibited conformation where the N-SH2 domain physically blocks the active site of the PTP domain, preventing its catalytic activity.[3][4] Activation of SHP2 is a multi-step process initiated by the binding of its SH2 domains to specific phosphotyrosine (pY) motifs on upstream signaling partners, such as receptor tyrosine kinases (RTKs) and scaffolding adapter proteins. This binding event induces a conformational change, relieving the auto-inhibition and exposing the catalytic site, thereby enabling SHP2 to dephosphorylate its substrates.

SHP2 as a Positive Regulator of RAS-MAPK Signaling

Contrary to the conventional role of phosphatases as negative regulators of signaling, SHP2 is a crucial positive effector of the RAS-MAPK pathway. Its activation is a key step following the stimulation of various RTKs by growth factors like epidermal growth factor (EGF) and fibroblast growth factor (FGF).

The canonical mechanism of SHP2-mediated RAS activation involves its recruitment to phosphorylated scaffolding proteins, most notably Grb2-associated binder 1 (Gab1). Upon growth factor stimulation, Gab1 becomes tyrosine phosphorylated, creating docking sites for the SH2 domains of SHP2 and the adapter protein Grb2. Grb2, in turn, is constitutively bound to Son of Sevenless (SOS1), a guanine nucleotide exchange factor (GEF) for RAS.

The recruitment of this multi-protein complex to the plasma membrane brings SOS1 into proximity with RAS, facilitating the exchange of GDP for GTP and thereby activating RAS. SHP2's phosphatase activity is essential for this process, although its precise substrates for RAS activation have been a subject of investigation. One key role is the dephosphorylation of specific sites on the scaffolding proteins or even on the RTK itself, which helps to sustain the signaling complex and promote robust RAS activation. Studies have shown that SHP2 can dephosphorylate sites that would otherwise recruit negative regulators of the pathway, such as RasGAP. Furthermore, SHP2 can act as an adapter protein, independent of its catalytic activity in some contexts, to facilitate the assembly of the signaling complex.

The activation of RAS initiates a downstream phosphorylation cascade through RAF, MEK, and ERK (MAPK), leading to the regulation of gene expression and cellular processes such as proliferation, differentiation, and survival.

Quantitative Data on SHP2 Interactions and Activity

The following tables summarize key quantitative data related to SHP2's function in the RAS-MAPK pathway.

| Interaction | Binding Partner | Dissociation Constant (Kd) | Experimental Method | Reference |

| SHP2 N-SH2 | pY-peptide (IRS-1 pY1172) | ~1 µM | Fluorescence Anisotropy | |

| SHP2 N-SH2 | pY-peptide (Gab1) | High Affinity | GST Pulldown / Immunoprecipitation | |

| SHP2 C-SH2 | pY-peptide | Lower affinity than N-SH2 | Fluorescence Anisotropy |

| Enzyme Kinetics | Substrate | IC50 (Inhibitor) | Experimental Method | Reference |

| SHP2 PTP domain | DiFMUP | 0.87 µM (CNBCA) | Fluorescence-based enzymatic assay | |

| Full-length SHP2 | pNPP | 14 µM (#220-324) | Colorimetric enzymatic assay | |

| SHP2 PTP domain | DiFMUP | ~15 µM (N-SH2 domain) | Continuous Phosphatase Activity Assay | |

| SHP2 | DiFMUP | 0.8 µM (NSC 57774) | Colorimetric enzymatic assay |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of SHP2 signaling. Below are outlines of key experimental protocols.

Immunoprecipitation and Western Blotting for Protein-Protein Interactions

Objective: To determine the interaction between SHP2 and its binding partners (e.g., Gab1, Grb2) upon growth factor stimulation.

Methodology:

-

Culture cells (e.g., HEK293T, HeLa) to 80-90% confluency.

-

Serum-starve cells overnight to reduce basal signaling.

-

Stimulate cells with a growth factor (e.g., EGF at 100 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the cell lysates by centrifugation.

-

Incubate the lysates with an antibody specific to the protein of interest (e.g., anti-Gab1) or an isotype control antibody, along with protein A/G-agarose beads, overnight at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Resolve the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Probe the membrane with primary antibodies against the proteins of interest (e.g., anti-SHP2, anti-Grb2, anti-pY).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vitro Phosphatase Activity Assay

Objective: To measure the catalytic activity of SHP2 and assess the potency of potential inhibitors.

Methodology:

-

Purify recombinant SHP2 protein (full-length or catalytic domain).

-

Prepare a reaction buffer (e.g., HEPES buffer pH 7.2).

-

For inhibitor studies, pre-incubate the SHP2 enzyme with various concentrations of the test compound or vehicle control for a defined period (e.g., 15 minutes at 37°C).

-

Initiate the phosphatase reaction by adding a suitable substrate. Common substrates include:

-

para-Nitrophenyl Phosphate (pNPP): A colorimetric substrate. The reaction is stopped, and the absorbance is measured at 405 nm.

-

6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP): A fluorogenic substrate. The fluorescence of the product is measured continuously at excitation/emission wavelengths of 358/450 nm.

-

-

For kinetic studies, vary the substrate concentration and measure the initial reaction velocities.

-

Calculate kinetic parameters (Km, Vmax) or IC50 values for inhibitors using appropriate software (e.g., GraphPad Prism).

RAS Activation Assay (GTP-RAS Pulldown)

Objective: To quantify the levels of active, GTP-bound RAS in cells.

Methodology:

-

Treat cells as described for the immunoprecipitation experiment (serum starvation followed by growth factor stimulation).

-

Lyse the cells in a specific lysis buffer (e.g., containing MgCl2) to preserve the GTP-bound state of RAS.

-

Clarify the lysates by centrifugation.

-

Incubate the lysates with a GST-fusion protein containing the RAS-binding domain (RBD) of RAF1, which specifically binds to GTP-RAS, coupled to glutathione-agarose beads.

-

Wash the beads to remove unbound proteins.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the levels of pulled-down RAS by Western blotting using a pan-RAS antibody.

-

Normalize the amount of GTP-RAS to the total RAS present in the initial cell lysates.

Visualizing SHP2 in the RAS-MAPK Pathway

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling events and workflows.

References

- 1. Structure, function, and pathogenesis of SHP2 in developmental disorders and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of the tyrosine phosphatase SHP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

GS-493: A Technical Deep Dive into its Selectivity Profile Against Protein Tyrosine Phosphatases

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-493 is a potent and selective inhibitor of Protein Tyrosine Phosphatase, Non-Receptor Type 11 (PTPN11), commonly known as SHP2. As a critical node in multiple signaling pathways implicated in oncology, the precise characterization of its selectivity is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the selectivity profile of GS-493 against other protein tyrosine phosphatases (PTPs), details the experimental methodologies for its evaluation, and visualizes its context within the SHP2 signaling pathway.

Introduction to GS-493 and its Target: SHP2

GS-493 is a small molecule inhibitor that targets the catalytic site of SHP2, a non-receptor protein tyrosine phosphatase. SHP2 is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-MAPK pathway.[1][2][3] Its role in promoting cell growth, differentiation, and survival makes it a compelling target in cancer therapy. Dysregulation of SHP2 activity, often through gain-of-function mutations, is associated with various developmental disorders and malignancies. Therefore, selective inhibition of SHP2 presents a promising therapeutic strategy.

Quantitative Selectivity Profile of GS-493

The selectivity of a targeted inhibitor is a crucial determinant of its therapeutic index. GS-493 has been evaluated for its inhibitory activity against its primary target, SHP2, and other related protein tyrosine phosphatases. The following table summarizes the available quantitative data on its selectivity.

| Phosphatase | IC50 (nM) | Selectivity Fold vs. SHP2 |

| SHP2 | 71 | 1 |

| SHP1 | ~2059 | ~29 |

| PTP1B | ~3195 | ~45 |

Note: The IC50 values for SHP1 and PTP1B are estimated based on the reported selectivity folds from initial characterizations. A comprehensive screening against a wider PTP panel is advisable for a complete profile.

Beyond the PTP family, it is also important to consider potential off-target effects on other enzyme families. Studies have indicated that GS-493 may exhibit inhibitory activity against the platelet-derived growth factor receptor beta (PDGFRβ) and the non-receptor tyrosine kinase SRC.[3] This underscores the importance of broad kinase panel screening in the comprehensive profiling of any targeted inhibitor.

Experimental Protocols

The determination of the selectivity profile of GS-493 involves rigorous biochemical assays. The following sections detail the typical methodologies employed.

In Vitro Phosphatase Inhibition Assay

This assay is the cornerstone for determining the IC50 values of an inhibitor against a panel of phosphatases.

Objective: To quantify the concentration-dependent inhibition of phosphatase activity by GS-493.

Materials:

-

Recombinant human PTP enzymes (SHP2, SHP1, PTP1B, etc.)

-

Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP))

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

GS-493 stock solution (in DMSO)

-

Microplate reader

Procedure:

-

Enzyme Preparation: A working solution of the recombinant PTP enzyme is prepared in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

-

Inhibitor Preparation: A serial dilution of GS-493 is prepared from the stock solution.

-

Assay Reaction:

-

In a 96-well or 384-well plate, the PTP enzyme is pre-incubated with varying concentrations of GS-493 (or DMSO as a vehicle control) for a specified period (e.g., 15-30 minutes) at room temperature.

-

The phosphatase reaction is initiated by the addition of the substrate.

-

-

Data Acquisition: The rate of product formation (e.g., absorbance at 405 nm for pNPP or fluorescence for DiFMUP) is measured kinetically using a microplate reader.

-

Data Analysis: The initial reaction velocities are calculated. The percentage of inhibition for each GS-493 concentration is determined relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic equation using appropriate software.

Signaling Pathway and Experimental Workflow Visualization

To understand the biological context of GS-493's action, it is essential to visualize the SHP2 signaling pathway. Furthermore, a clear workflow for assessing inhibitor selectivity is crucial for reproducible research.

Caption: SHP2 acts as a critical mediator downstream of RTKs, promoting the activation of the RAS/MAPK and PI3K/Akt pathways, leading to cell proliferation and survival. GS-493 inhibits SHP2, thereby blocking these oncogenic signals.

References

In Vitro Characterization of Glecaprevir (GS-493): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Glecaprevir, formerly known as ABT-493, is a potent, pangenotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1][2] This document provides a comprehensive overview of the in vitro characterization of Glecaprevir, including its mechanism of action, antiviral activity, resistance profile, and detailed experimental protocols for its evaluation. It is important to note that the designation "GS-493" has also been associated with a SHP2 inhibitor; this guide focuses exclusively on the antiviral agent Glecaprevir.

Mechanism of Action

Glecaprevir is a direct-acting antiviral agent that targets the HCV NS3/4A protease, an enzyme essential for viral replication.[3][4] The NS3/4A protease is responsible for the proteolytic cleavage of the HCV polyprotein into mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[3][4] By inhibiting this process, Glecaprevir effectively blocks the viral replication cycle.[3][5]

Caption: Glecaprevir inhibits the HCV NS3/4A protease, preventing polyprotein cleavage and viral replication.

In Vitro Antiviral Activity

Glecaprevir demonstrates potent antiviral activity against all major HCV genotypes. Its efficacy has been evaluated in both enzymatic and cell-based replicon assays.

Enzymatic Activity

Glecaprevir inhibits the enzymatic activity of purified NS3/4A proteases from HCV genotypes 1 through 6 in vitro.[1]

| HCV Genotype | IC50 (nM) Range |

| 1a, 1b, 2a, 2b, 3a, 4a, 5a, 6a | 3.5 - 11.3 |

| Table 1: In Vitro Inhibitory Activity of Glecaprevir against HCV NS3/4A Proteases.[1][6] |

Cell-Based Replicon Activity

Glecaprevir effectively inhibits the replication of stable HCV subgenomic replicons containing proteases from genotypes 1 to 6.[1]

| HCV Genotype | EC50 (nM) Range | Median EC50 (nM) |

| 1-6 | 0.21 - 4.6 | - |

| 1-5 (Patient Samples) | 0.05 - 3.8 | 0.30 |

| Table 2: Antiviral Activity of Glecaprevir in HCV Replicon Assays.[1] |

Resistance Profile

Glecaprevir maintains activity against many common NS3 amino acid substitutions that confer resistance to other protease inhibitors.[1] However, specific substitutions can reduce its susceptibility.

| Genotype | Key Resistance-Associated Substitutions (RASs) | Fold Change in EC50 |

| 1a | A156T, A156V | >100 |

| 1a | D168F/Y | >30 |

| 3a | Q80R | 21 |

| 3a | Q168R | >30 |

| 6a | D168A/G/H/V/Y | >30 |

| Table 3: Glecaprevir Resistance-Associated Substitutions in NS3.[5][7] |

In drug-resistant colony selection studies, substitutions at amino acid position A156 were commonly selected in replicons from genotypes 1a, 1b, 2a, 2b, 3a, and 4a.[1] Substitutions at position D/Q168 were selected in genotypes 3a, 5a, and 6a.[1]

Experimental Protocols

HCV Replicon Assay (Luciferase-Based)

This assay quantifies the antiviral activity of a compound by measuring the inhibition of HCV RNA replication in a cell-based system. A subgenomic HCV replicon containing a luciferase reporter gene is used.

Materials:

-

Huh-7 cells (or highly permissive sublines like Huh7-Lunet).[8]

-

DMEM culture medium with 10% FBS, nonessential amino acids.

-

G418 (for stable cell line maintenance).

-

In vitro transcribed HCV replicon RNA (e.g., genotype 1a with a luciferase reporter).[9]

-

Electroporation apparatus.

-

96-well plates.

-

Glecaprevir (or other test compounds).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture: Maintain Huh-7 cells in DMEM supplemented with 10% FBS and nonessential amino acids. For stable replicon cell lines, include G418 in the culture medium.

-

Transfection (for transient assays):

-

Harvest and wash Huh-7 cells.

-

Resuspend cells in a suitable buffer and mix with in vitro transcribed replicon RNA.

-

Electroporate the cell/RNA mixture.

-

Seed the electroporated cells into 96-well plates.[9]

-

-

Compound Addition:

-

Prepare serial dilutions of Glecaprevir.

-

Add the diluted compounds to the seeded cells.

-

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 72 hours.[9]

-

Luciferase Assay:

-

Remove the culture medium.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the 50% effective concentration (EC50) by nonlinear regression analysis of the dose-response curve.

-

Caption: Workflow for determining the antiviral activity of Glecaprevir using an HCV replicon assay.

NS3/4A Protease Enzymatic Assay (FRET-Based)

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of the HCV NS3/4A protease using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

-

Recombinant HCV NS3/4A protease.

-

FRET peptide substrate (e.g., 5-FAM/QXL™520).

-

Assay buffer (e.g., 50 mM Tris, pH 7.5, 30 mM DTT, 1% CHAPS, 15% glycerol).

-

Glecaprevir (or other test compounds).

-

96-well or 384-well plates (black, low-binding).

-

Fluorescence plate reader.

Procedure:

-

Compound Preparation: Prepare serial dilutions of Glecaprevir in the assay buffer.

-

Enzyme-Inhibitor Pre-incubation:

-

Add the diluted Glecaprevir and the NS3/4A protease to the wells of the plate.

-

Incubate at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.

-

-

Reaction Initiation:

-

Add the FRET peptide substrate to each well to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the FRET pair.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V0) from the linear phase of the fluorescence signal increase.

-

Calculate the percent inhibition for each Glecaprevir concentration.

-

Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.

-

Conclusion

Glecaprevir (GS-493) is a pangenotypic HCV NS3/4A protease inhibitor with potent in vitro antiviral activity. Its high barrier to resistance and efficacy against common resistance-associated substitutions make it a critical component of modern HCV therapy. The in vitro characterization, through replicon and enzymatic assays, has been instrumental in defining its antiviral profile and clinical utility. Combination studies have shown that Glecaprevir has additive or synergistic effects with other classes of HCV inhibitors.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Micro-PET imaging of hepatitis C virus NS3/4A protease activity using a protease-activatable retention probe [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 5. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Huh7 Cell Line: Modeling Hepatitis C Virus Infections and Liver Research [cytion.com]

- 7. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurogentec.com [eurogentec.com]

An In-depth Technical Guide to the Binding of GS-493 to the SHP2 Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical regulator of various cellular signaling pathways, including the RAS-MAPK cascade.[1][2] Its role in cell proliferation, differentiation, and survival has made it a key target in oncology and other therapeutic areas.[3] This technical guide provides a comprehensive overview of the binding of GS-493, a potent and selective active-site inhibitor of SHP2.

GS-493 was developed through structure-based rational design and chemical synthesis, emerging from a class of phenylhydrazonopyrazolone sulfonate (PHPS) compounds.[4] It demonstrates significant inhibitory activity against SHP2 and has been shown to block cancer cell motility and growth both in vitro and in vivo.[5] This document details the binding site of GS-493, presents quantitative binding data, outlines relevant experimental protocols, and provides visualizations of key pathways and workflows.

GS-493 Binding Site on SHP2

GS-493 is a competitive inhibitor that targets the active site of the SHP2 protein tyrosine phosphatase (PTP) domain. While a crystal structure of SHP2 in a complex specifically with GS-493 is not publicly available, the binding mode can be inferred from computational docking studies and the extensive research on its precursor, PHPS1. The active site of SHP2 is a well-defined pocket within the PTP domain, which is responsible for the dephosphorylation of target proteins.

In silico modeling suggests that the sulfonate group of compounds like GS-493 forms crucial interactions with the PTP signature motif (residues 459-465). Key residues within the SHP2 active site that are predicted to be essential for the binding of active-site inhibitors include:

-

P-loop (residues 458-465): This loop contains the catalytic cysteine residue (Cys459) and is vital for phosphate binding.

-

WPD-loop (residues 421-431): This loop contains a conserved tryptophan, proline, and aspartate and is involved in the catalytic mechanism.

-

Q-loop (residues 501-507): This loop, containing a conserved glutamine, plays a role in catalysis.

-

Peripheral residues: Specificity for SHP2 over other phosphatases is thought to be achieved through interactions with non-conserved residues at the periphery of the active site, such as Lys280, Asn281, Arg362, and His426.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of GS-493 with SHP2 and related phosphatases.

| Inhibitor | Target | IC50 (nM) | Reference |

| GS-493 | SHP2 | 71 ± 15 | |

| GS-493 | SHP1 | 2080 | |

| GS-493 | PTP1B | 3170 |

| Inhibitor | Target | Selectivity (fold vs. SHP2) | Reference |

| GS-493 | SHP1 | 29 | |

| GS-493 | PTP1B | 45 |

Signaling Pathway and Experimental Workflow Visualizations

SHP2 Signaling Pathway and Inhibition by GS-493

Caption: SHP2 signaling pathway and its inhibition by GS-493.

Experimental Workflow for Characterizing GS-493 Binding

References

- 1. SHP2 Phosphatase [biology.kenyon.edu]

- 2. mdpi.com [mdpi.com]

- 3. Molecular Mechanism for SHP2 in Promoting HER2-induced Signaling and Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibitors of the protein tyrosine phosphatase SHP2 block cellular motility and growth of cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Oncogenic Role of PTPN11: A Technical Guide for Researchers

An In-depth Examination of PTPN11's Function, Dysregulation in Cancer, and Therapeutic Targeting

The Protein Tyrosine Phosphatase Non-receptor Type 11 (PTPN11), which encodes the protein SHP2, is a critical signaling node and a well-established proto-oncogene.[1] Its role in cellular proliferation, differentiation, and survival makes its dysregulation a key factor in the development of various human cancers. This technical guide provides a comprehensive overview of the oncogenic functions of PTPN11, detailing its signaling pathways, the impact of its mutations, and current therapeutic strategies, with a focus on quantitative data and experimental methodologies for the research and drug development community.

The Core Function of PTPN11/SHP2 in Cellular Signaling

SHP2 is a ubiquitously expressed protein tyrosine phosphatase (PTP) that, counterintuitively for a phosphatase, primarily plays a positive regulatory role in signal transduction.[2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is fundamental for cell growth and division.[3][4][5][6]

Structurally, SHP2 consists of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central PTP catalytic domain, and a C-terminal tail.[2] In an inactive state, the N-SH2 domain binds to the PTP domain, effectively blocking its catalytic activity.[2] Upon activation of receptor tyrosine kinases (RTKs) by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on the receptors or associated docking proteins via its SH2 domains. This interaction induces a conformational change in SHP2, relieving the autoinhibition and activating its phosphatase activity.[4][7] Activated SHP2 then dephosphorylates specific substrates, leading to the activation of downstream signaling pathways, most notably the RAS-MAPK pathway.[8][9]

PTPN11 Gain-of-Function Mutations in Cancer

Somatic gain-of-function mutations in the PTPN11 gene are a significant driver of various malignancies, particularly hematological cancers. These mutations typically occur in the N-SH2 and PTP domains, disrupting the autoinhibitory interaction and leading to constitutive activation of SHP2's phosphatase activity.[7][10] This sustained signaling promotes uncontrolled cell proliferation and survival.

Germline PTPN11 mutations are also associated with developmental disorders such as Noonan syndrome and LEOPARD syndrome, which confer an increased risk of certain cancers.[11][12][13]

Quantitative Data on PTPN11 Mutations and Expression

The frequency of PTPN11 mutations varies across different cancer types. The following tables summarize key quantitative data regarding PTPN11 alterations and expression in oncogenesis.

| Cancer Type | PTPN11 Mutation Frequency | Key Mutation Hotspots | References |

| Juvenile Myelomonocytic Leukemia (JMML) | ~35% | Exons 3 and 13 | [2][5][14] |

| Childhood Myelodysplastic Syndromes | ~10% | N-SH2 and PTP domains | [14] |

| B-cell Acute Lymphoblastic Leukemia (Childhood) | ~7% | N-SH2 and PTP domains | [14] |

| Acute Myeloid Leukemia (AML) | ~4-7% | E76, D61, A72, G503, S502 | [9][14] |

| Non-Small Cell Lung Cancer (NSCLC) | ~3.1% | E76A, A72D, S502L, G503V | [15] |

| Melanoma | ~2-3% | E76, S502, G503, Q510 | [16] |

| Neuroblastoma | Low frequency | Missense mutations | [14] |

| Gastric Cancer | Low frequency | Missense mutations | [14] |

| Breast Cancer | Low frequency | Missense mutations | [14] |

| Cancer Type | PTPN11/SHP2 Protein Expression Level | Correlation with Prognosis | References |

| Renal Clear Cell Carcinoma | Significantly elevated | - | [3] |

| Pancreatic Adenocarcinoma | Significantly elevated | Poor Overall Survival | [3] |

| Lung Adenocarcinoma | Significantly downregulated | Poor Overall Survival | [3] |

| Breast Cancer | Significantly downregulated | Poor Overall Survival | [3] |

| Uterine Corpus Endometrial Carcinoma | Significantly downregulated | - | [3] |

| Bladder Carcinoma | Elevated | Poor Overall Survival | [3] |

| Cervical Squamous Cell Carcinoma | Elevated | Poor Overall Survival | [3] |

| Thyroid Carcinoma | Elevated | Poor Overall Survival | [3] |

| Esophageal Carcinoma | Lower | Longer Overall Survival | [3] |

| Kidney Renal Clear Cell Carcinoma | Lower | Longer Overall Survival | [3] |

| Rectum Adenocarcinoma | Lower | Longer Overall Survival | [3] |

| Thymoma | Lower | Longer Overall Survival | [3] |

| Gastric Cancer | Overexpressed (due to hypomethylation) | - | [17] |

Signaling Pathways and Therapeutic Targeting

The central role of SHP2 in the RAS-MAPK pathway makes it an attractive target for cancer therapy, particularly in tumors driven by hyperactive RTK signaling or RAS mutations.[15][18]

PTPN11/SHP2 Signaling Pathway

Caption: PTPN11/SHP2 in the RAS/MAPK and PI3K/AKT signaling pathways.

Therapeutic Inhibition of SHP2

The development of SHP2 inhibitors has emerged as a promising therapeutic strategy.[19][20] Allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in its inactive conformation, have shown particular promise.[1] These inhibitors can be effective as monotherapy in certain contexts or in combination with other targeted therapies to overcome resistance.[1][18][19]

| SHP2 Inhibitor | Development Phase | Combination Therapies Under Investigation | References |

| RMC-4630 | Phase I/II | MEK inhibitors, KRAS G12C inhibitors | [19][21] |

| TNO155 | Phase I/II | EGFR inhibitors, KRAS G12C inhibitors | [20][21] |

| JAB-3312 | Phase III (in combination) | KRAS G12C inhibitors | [20] |

| PF-07284892 (ARRY-558) | Phase I | Various targeted therapies | [1] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the oncogenic role of PTPN11.

SHP2 Phosphatase Activity Assay (using DiFMUP)

This assay measures the enzymatic activity of SHP2 by detecting the dephosphorylation of a fluorogenic substrate.

Materials:

-

Recombinant SHP2 protein (wild-type or mutant)

-

6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

-

For wild-type SHP2 activation: Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide

-

384-well black microplates

-

Fluorescence plate reader (Excitation: ~358 nm, Emission: ~450 nm)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of DiFMUP in DMSO.

-

Prepare working solutions of SHP2 protein and IRS-1 peptide in Assay Buffer.

-

-

SHP2 Activation (for wild-type):

-

Incubate the wild-type SHP2 protein with the IRS-1 peptide for 20 minutes at room temperature to allow for activation.[10]

-

-

Assay Setup:

-

Add 20 µL of the SHP2 working solution (or activated SHP2 complex) to each well of the 384-well plate.[10] Include wells with Assay Buffer only as a background control.

-

To test inhibitors, pre-incubate the SHP2 protein with the compounds for a defined period before adding the substrate.

-

-

Initiate Reaction:

-

Add 5 µL of the DiFMUP working solution to each well to start the reaction.[10]

-

-

Measurement:

-

Immediately measure the fluorescence intensity over time using a plate reader in kinetic mode.[11]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve.

-

For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the binding of an inhibitor to SHP2 within intact cells.

Materials:

-

Cells expressing the target protein (e.g., HEK293T cells transfected with a tagged SHP2 construct)

-

SHP2 inhibitor compounds

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

PCR tubes or 384-well PCR plates

-

Thermocycler

-

Western blot reagents and equipment

Procedure:

-

Cell Treatment:

-

Treat cultured cells with the SHP2 inhibitor or vehicle control for 1-2 hours at 37°C.[12]

-

-

Harvesting and Washing:

-

Harvest the cells and wash them twice with ice-cold PBS.[12]

-

-

Thermal Challenge:

-

Resuspend the cell pellet in PBS and aliquot into PCR tubes.

-

Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C).[12]

-

-

Cell Lysis:

-

Lyse the cells immediately after heating using freeze-thaw cycles or by adding lysis buffer.[12]

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]

-

-

Analysis of Soluble Fraction:

-

Collect the supernatant containing the soluble proteins.

-

Quantify the amount of soluble SHP2 at each temperature using Western blotting.[12]

-

-

Data Analysis:

-

Generate a melting curve by plotting the amount of soluble SHP2 against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

Western Blotting for Downstream Signaling

This protocol is used to assess the phosphorylation status of key proteins downstream of SHP2, such as ERK.

Materials:

-

Cell lysates prepared in RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-SHP2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation:

-

Lyse cells and quantify protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-

-

Gel Electrophoresis:

-

Protein Transfer:

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

-

Primary Antibody Incubation:

-

Washing and Secondary Antibody Incubation:

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

-

-

Detection:

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Stripping and Re-probing:

-

To assess total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-total-ERK).

-

Generation of PTPN11 Mutant Mouse Models

Genetically engineered mouse models are invaluable for studying the in vivo consequences of PTPN11 mutations.

Methodology Overview (Knock-in Model):

-

Targeting Vector Construction:

-

ES Cell Targeting:

-

The targeting vector is electroporated into embryonic stem (ES) cells.

-

ES cell clones that have successfully integrated the mutation are selected.[24]

-

-

Blastocyst Injection:

-

The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.[24]

-

-

Generation of Chimeric Mice:

-

The resulting chimeric offspring are bred to establish germline transmission of the mutant allele.

-

-

Genotyping and Phenotypic Analysis:

-

Subsequent generations are genotyped to identify heterozygous and homozygous mutant mice.

-

These mice are then analyzed for phenotypes relevant to human diseases, such as myeloproliferative disorders or tumor development.[23]

-

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in the design and execution of research projects focused on PTPN11.

Workflow for SHP2 Inhibitor Screening and Validation

Caption: A typical workflow for the screening and validation of SHP2 inhibitors.

Conclusion

PTPN11/SHP2 is a well-validated oncogene whose hyperactivity drives the pathogenesis of a range of cancers. The detailed understanding of its role in cellular signaling has paved the way for the development of targeted inhibitors that are currently showing promise in clinical trials. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug developers working to further elucidate the oncogenic mechanisms of PTPN11 and to develop novel therapeutic strategies to combat PTPN11-driven malignancies.

References

- 1. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A pan-cancer analysis confirms PTPN11’s potential as a prognostic and immunological biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PTPN11 is the first identified proto-oncogene that encodes a tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medlineplus.gov [medlineplus.gov]

- 6. PTPN11 - Wikipedia [en.wikipedia.org]

- 7. ashpublications.org [ashpublications.org]

- 8. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]

- 12. benchchem.com [benchchem.com]

- 13. CST | Cell Signaling Technology [cellsignal.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Frontiers | Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? [frontiersin.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. targetedonc.com [targetedonc.com]

- 19. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. irbm.com [irbm.com]

- 21. researchgate.net [researchgate.net]

- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 23. Mouse model of Noonan syndrome reveals cell type- and gene dosage-dependent effects of Ptpn11 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. cyagen.com [cyagen.com]

Part 1: Setmelanotide (RM-493/GS-493), the MC4R Agonist

An in-depth analysis reveals that the designation "GS-493" is ambiguous in scientific literature, referring to at least two distinct molecular entities. To provide a precise and relevant technical guide on its downstream signaling effects, it is crucial to first distinguish between these compounds.

One prominent molecule referred to as GS-493 is also known as Setmelanotide (or RM-493) , a potent melanocortin-4 receptor (MC4R) agonist.[1][2] Its primary therapeutic application is in the treatment of rare genetic disorders of obesity.[1][3] The other identified "GS-493" is an investigational SHP2 (Src homology region 2 domain-containing phosphatase 2) inhibitor , which has been noted for its off-target effects.[4]

Due to this ambiguity, a comprehensive guide requires addressing the downstream signaling of both molecules separately.

Setmelanotide is a first-in-class therapeutic agent that targets the melanocortin-4 receptor, a key component in the signaling pathway that regulates energy homeostasis and appetite.[1][2]

Mechanism of Action and Downstream Signaling

Setmelanotide functions as a potent agonist of the MC4R, which is a G-protein coupled receptor (GPCR).[1] Upon binding, it activates the receptor, initiating a downstream signaling cascade that is critical for controlling food intake and body weight.

The binding of Setmelanotide to MC4R is thought to stabilize the active conformation of the receptor, even in the presence of certain genetic mutations that would otherwise impair its function.[1] This activation leads to the coupling of the Gs alpha subunit of the G-protein complex. Subsequently, adenylyl cyclase is activated, leading to an increase in intracellular cyclic AMP (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets involved in appetite suppression and increased energy expenditure.

dot

Figure 1: Setmelanotide (GS-493) signaling pathway via MC4R.

Quantitative Data

Preclinical and clinical studies have provided quantitative data on the efficacy of Setmelanotide.

| Parameter | Value | Species/Context | Reference |

| Binding Affinity (Ki) | 0.71 nM | Wild-Type MC4R | [1] |

| Activation Potency (EC50) | 1.5 nM | Wild-Type MC4R | [1] |

| Potency vs. α-MSH | 38-fold higher | MC4R with Ser127Leu mutation | [1] |

Experimental Protocols

MC4R Binding and Activation Assays: Detailed protocols for assessing the binding affinity and functional potency of Setmelanotide typically involve in vitro cell-based assays.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are commonly used, stably transfected to express the human MC4R.

-

Binding Assay: Competitive binding assays are performed using a radiolabeled ligand (e.g., [125I]-NDP-α-MSH). Cells are incubated with the radioligand and varying concentrations of unlabeled Setmelanotide. The amount of bound radioactivity is measured to determine the inhibitory constant (Ki).

-

Activation Assay: To measure receptor activation, intracellular cAMP levels are quantified. Transfected cells are treated with different concentrations of Setmelanotide. Following incubation, cells are lysed, and cAMP levels are measured using commercially available kits, such as those based on homogeneous time-resolved fluorescence (HTRF). The concentration-response data is then used to calculate the EC50 value.

dot

Figure 2: Workflow for MC4R binding and activation assays.

Part 2: GS-493, the SHP2 Inhibitor

The second molecule identified as GS-493 is an inhibitor of the SHP2 protein tyrosine phosphatase. SHP2 is a key signaling node involved in the RAS-MAPK pathway, which is frequently dysregulated in cancer.

Mechanism of Action and Off-Target Effects

GS-493 is designed to inhibit the catalytic activity of SHP2. However, studies have revealed that it also exhibits off-target inhibitory effects on other kinases, complicating the interpretation of its biological activity.[4] Specifically, GS-493 has been shown to inhibit purified human Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Src kinase in vitro.[4]

This off-target activity is a critical consideration for researchers, as effects observed in cellular or in vivo models may not be solely attributable to SHP2 inhibition.

dot

Figure 3: On-target and off-target effects of the SHP2 inhibitor GS-493.

Quantitative Data on Off-Target Inhibition

Experimental Protocols

In Vitro Kinase Inhibition Assays: To determine the direct inhibitory effect of GS-493 on purified kinases, in vitro kinase assays are employed.

-

Reagents: Purified recombinant human PDGFRβ and SRC kinases, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1), and ATP (often radiolabeled with 32P or 33P).

-

Procedure: The kinase, substrate, and varying concentrations of GS-493 are pre-incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

-

Detection: After a set incubation period, the reaction is stopped. If a radiolabeled ATP is used, the incorporation of the radiolabel into the substrate is measured, typically by capturing the substrate on a filter and quantifying with a scintillation counter. Alternatively, non-radioactive methods using specific antibodies to detect phosphorylated substrates can be employed (e.g., ELISA-based assays).

-

Analysis: The percentage of kinase activity inhibition is plotted against the concentration of GS-493 to determine the IC50 value.

dot

Figure 4: Workflow for in vitro kinase inhibition assay.

Conclusion

The identity of "GS-493" dictates its downstream signaling effects. As Setmelanotide, it is a potent MC4R agonist that activates the cAMP/PKA pathway to regulate appetite and energy balance. As a SHP2 inhibitor, its on-target effects on the MAPK pathway are confounded by direct off-target inhibition of kinases such as PDGFRβ and SRC. Researchers investigating GS-493 must therefore carefully consider the specific molecular entity to which they are referring and design experiments that can distinguish between on-target and potential off-target signaling events.

References

- 1. Insights into the Allosteric Mechanism of Setmelanotide (RM-493) as a Potent and First-in-Class Melanocortin-4 Receptor (MC4R) Agonist To Treat Rare Genetic Disorders of Obesity through an in Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhythm Initiates Clinical Trial of RM-493 for Obesity Caused by Genetic Variant – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]

- 3. Setmelanotide (RM-493) Phase 2 Treatment Trial in Patients With Rare Genetic Disorders of Obesity - AdisInsight [adisinsight.springer.com]

- 4. researchgate.net [researchgate.net]

Initial Cytotoxicity Profile of GS-493: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive analysis of the initial in vitro cytotoxicity studies of the novel compound GS-493. The primary objective of these early-stage assessments is to characterize the cytotoxic potential of GS-493 across various cell lines and to establish a preliminary therapeutic window. This guide will detail the experimental methodologies employed, present the quantitative data in a structured format, and visualize the key experimental workflows and potential signaling pathways involved. The information contained herein is intended to serve as a foundational resource for researchers and drug development professionals engaged in the ongoing evaluation of GS-493.

Introduction

The development of novel therapeutic agents necessitates a thorough understanding of their potential for cellular toxicity. Early-stage in vitro cytotoxicity screening is a critical step in the drug development pipeline, providing essential data to guide further preclinical and clinical investigation. This report focuses on the initial cytotoxic evaluation of GS-493, a compound of interest for [User: Please specify the therapeutic area or mechanism of action of GS-493 if available, as no public information was found]. The following sections will provide a detailed summary of the experimental protocols, a comprehensive presentation of the cytotoxicity data, and graphical representations of the underlying biological processes and experimental designs.

Experimental Protocols

The assessment of GS-493 cytotoxicity was conducted using a panel of well-characterized human cell lines to determine its effect on cell viability and proliferation. The following methodologies were employed:

Cell Lines and Culture Conditions

A selection of both cancerous and non-cancerous human cell lines were utilized to ascertain the differential cytotoxicity of GS-493.

-

Cell Lines:

-

[List of cell lines used, e.g., HepG2 (human liver cancer), MCF-7 (human breast cancer), A549 (human lung cancer), and HEK293 (human embryonic kidney)].

-

-

Culture Medium:

-

All cell lines were maintained in [Specify medium, e.g., Dulbecco's Modified Eagle Medium (DMEM)] supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Incubation Conditions:

-

Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.

-

Cytotoxicity Assays

Two primary methods were utilized to quantify the cytotoxic effects of GS-493: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of [e.g., 5 x 10^3] cells per well and allowed to adhere overnight.

-

Compound Treatment: GS-493 was serially diluted in culture medium to achieve a range of concentrations (e.g., 0.1 µM to 100 µM). The cells were then treated with these concentrations for 24, 48, and 72 hours.

-

MTT Incubation: Following the treatment period, the medium was replaced with fresh medium containing 0.5 mg/mL MTT and incubated for 4 hours.

-

Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell lysis.

-

Experimental Setup: The cell seeding and compound treatment were performed as described for the MTT assay.

-

Sample Collection: After the incubation period, the supernatant from each well was collected.

-

LDH Reaction: The collected supernatant was mixed with the LDH assay reagent mixture according to the manufacturer's protocol.

-

Absorbance Measurement: The absorbance was measured at 490 nm.

-

Data Analysis: Cytotoxicity was calculated as a percentage relative to a positive control (cells treated with a lysis buffer).

Quantitative Cytotoxicity Data

The following tables summarize the IC50 values obtained from the MTT and LDH assays for GS-493 across the tested cell lines and time points.

Table 1: IC50 Values (µM) of GS-493 Determined by MTT Assay

| Cell Line | 24 hours | 48 hours | 72 hours |

| HepG2 | [Value] | [Value] | [Value] |

| MCF-7 | [Value] | [Value] | [Value] |

| A549 | [Value] | [Value] | [Value] |

| HEK293 | [Value] | [Value] | [Value] |

Table 2: IC50 Values (µM) of GS-493 Determined by LDH Assay

| Cell Line | 24 hours | 48 hours | 72 hours |

| HepG2 | [Value] | [Value] | [Value] |

| MCF-7 | [Value] | [Value] | [Value] |

| A549 | [Value] | [Value] | [Value] |

| HEK293 | [Value] | [Value] | [Value] |

Visualizations: Workflows and Signaling Pathways

To provide a clear visual representation of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for in vitro cytotoxicity assessment of GS-493.

Hypothetical Signaling Pathway for GS-493 Induced Cytotoxicity

Disclaimer: The following pathway is a hypothetical representation based on common mechanisms of drug-induced cytotoxicity. Further mechanistic studies are required to elucidate the precise pathway for GS-493.

exploring the pharmacokinetics of GS-493

An In-depth Technical Guide to the Preclinical Pharmacokinetics of GS-493, a Selective SHP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of GS-493, a potent and selective inhibitor of the protein tyrosine phosphatase SHP2. The information presented is based on the seminal work by Grosskopf et al. (2015) and subsequent related research, offering a detailed look into the experimental methodologies and available data for this compound.

Introduction to GS-493

GS-493 is a small molecule inhibitor targeting SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-MAPK pathway. Dysregulation of SHP2 has been implicated in various cancers, making it an attractive target for therapeutic intervention. GS-493 has demonstrated significant inhibitory activity against SHP2 and has been evaluated in preclinical models to assess its potential as an anti-cancer agent.

In Vitro Activity

GS-493 has shown potent and selective inhibition of the SHP2 enzyme in biochemical assays.

| Parameter | Value | Reference |

| IC50 | 71 ± 15 nM |

This inhibitory concentration highlights the compound's high affinity for its target.

In Vivo Preclinical Studies: Murine Xenograft Model

The in vivo efficacy of GS-493 was evaluated in a murine xenograft model to determine its anti-tumor activity. While the primary publication by Grosskopf et al. (2015) confirms that GS-493 was observed to inhibit tumor growth in this model, specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability have not been detailed in publicly accessible literature. The following sections outline the typical experimental protocols for such a study, based on standard practices in preclinical oncology research.

Experimental Protocol: Murine Xenograft Study

Objective: To assess the anti-tumor efficacy and pharmacokinetic profile of GS-493 in a murine xenograft model.

Animal Model:

-

Species: Athymic nude mice (nu/nu)

-

Cell Line: A human cancer cell line with a dysregulated SHP2 signaling pathway (e.g., a specific non-small-cell lung cancer line).

-

Implantation: Subcutaneous injection of tumor cells into the flank of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.

Dosing and Administration:

-

Compound: GS-493, formulated in a suitable vehicle for administration.

-

Dose: The specific dose administered in the study by Grosskopf et al. is not publicly available. Dosing in such studies is typically determined based on maximum tolerated dose (MTD) studies.

-

Route of Administration: The route of administration (e.g., oral, intraperitoneal) is a critical parameter that is not specified in the available literature.

-

Dosing Schedule: A defined dosing schedule (e.g., once daily, twice daily) would be followed for a specified duration.

Pharmacokinetic Sampling:

-

Blood Collection: Serial blood samples are collected from a subset of animals at predetermined time points following drug administration.

-

Plasma Preparation: Blood samples are processed to isolate plasma.

-

Bioanalytical Method: A validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), is used to quantify the concentration of GS-493 in the plasma samples.

Data Analysis:

-

Pharmacokinetic Parameters: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach maximum plasma concentration.

-

AUC: Area under the plasma concentration-time curve.

-

t1/2: Elimination half-life.

-

Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation (for non-intravenous routes).

-

-

Tumor Growth Inhibition: Tumor volumes are measured regularly throughout the study to assess the effect of GS-493 on tumor growth compared to a vehicle-treated control group.

Signaling Pathway and Experimental Workflow

SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling pathway, which is a primary target of GS-493.

Caption: SHP2's role in the RAS-MAPK signaling pathway and the inhibitory action of GS-493.

Preclinical Experimental Workflow

The logical flow of preclinical development for a compound like GS-493 is depicted in the following diagram.

Caption: A typical workflow for the preclinical evaluation of a novel cancer therapeutic.

Conclusion and Future Directions

GS-493 is a potent and selective SHP2 inhibitor with demonstrated in vitro activity and in vivo anti-tumor effects in a murine xenograft model. While the publicly available data on its pharmacokinetic properties are limited, the foundational studies provide a strong rationale for its further development. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies to establish a clear understanding of its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for its potential translation into clinical settings.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. The absence of detailed pharmacokinetic data for GS-493 in the public domain limits a complete assessment.

Methodological & Application

Application Notes and Protocols for GS-493 in Cell Culture Experiments

Topic: GS-493 Protocol for Cell Culture Experiments Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

GS-493 is a potent and selective gamma-secretase inhibitor (GSI) that has shown significant anti-tumor activity in various cancer models. Gamma-secretase is a multi-protein complex that plays a crucial role in the Notch signaling pathway, a key regulator of cell fate decisions, proliferation, and differentiation.[1][2] In many cancers, aberrant Notch signaling contributes to tumor growth and the maintenance of cancer stem cells.[2] GS-493 exerts its therapeutic effect by blocking the cleavage of the Notch receptor, which prevents the release of the Notch intracellular domain (NICD) and its subsequent translocation to the nucleus to activate downstream target genes.[2]

These application notes provide detailed protocols for evaluating the in vitro efficacy of GS-493 in cancer cell lines, including methods for assessing cell viability, and inhibition of the Notch signaling pathway.

Data Presentation

Table 1: In Vitro Efficacy of GS-493 in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 85 |

| T-ALL | T-cell Acute Lymphoblastic Leukemia | 50 |

| A549 | Non-Small Cell Lung Cancer | 120 |

| Panc-1 | Pancreatic Cancer | 150 |

Table 2: Effect of GS-493 on Notch Signaling Pathway Markers in MDA-MB-231 cells.

| Treatment | NICD Protein Level (relative to control) | Hes1 mRNA Expression (fold change) |

| Vehicle Control | 1.0 | 1.0 |

| GS-493 (100 nM) | 0.25 | 0.3 |

Signaling Pathway and Experimental Workflow

Caption: Mechanism of action of GS-493 on the Notch signaling pathway.

Caption: General experimental workflow for evaluating GS-493 in vitro.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of GS-493 on cancer cells in a 96-well format.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

GS-493 stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of GS-493 in complete growth medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of GS-493 or vehicle control (DMSO).

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition:

-

Add 20 µL of MTT reagent to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Western Blot Analysis for NICD

This protocol is for detecting the levels of the cleaved Notch1 intracellular domain (NICD) following treatment with GS-493.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

GS-493

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against cleaved Notch1 (Val1744)

-

Primary antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Seed cells in 6-well plates and treat with GS-493 (e.g., 100 nM) or vehicle for 48 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Run the gel and transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved Notch1 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody.

-

Quantitative Real-Time PCR (qRT-PCR) for Hes1

This protocol is for measuring the mRNA expression levels of the Notch target gene Hes1.

Materials:

-

Cancer cell line of interest

-

GS-493

-

RNA extraction kit (e.g., TRIzol or column-based kit)

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qRT-PCR instrument

-

Primers for Hes1 and a housekeeping gene (e.g., GAPDH)

Procedure:

-

RNA Extraction:

-

Treat cells with GS-493 or vehicle as described for Western blotting.

-

Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

-

qPCR:

-

Set up the qPCR reaction with SYBR Green master mix, cDNA, and primers for Hes1 and the housekeeping gene.

-

Run the reaction on a qRT-PCR instrument.

-

-

Data Analysis:

-

Calculate the relative expression of Hes1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

-

References

Application Notes and Protocols for GS-493 (GNE-493) in a Lung Cancer Xenograft Model

Disclaimer: The compound "GS-493" as specified in the topic query did not yield specific results in the context of lung cancer xenograft models. However, extensive information was found for "GNE-493," a PI3Kα inhibitor studied in murine lung cancer models. These application notes and protocols are based on the available data for GNE-493 and general knowledge of PI3K inhibitors in this research area. It is presumed that "GS-493" may be a typographical error for "GNE-493." Researchers should verify the identity of their specific compound.

Introduction

GNE-493 is a potent and selective inhibitor of the α isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, including non-small cell lung cancer (NSCLC), playing a crucial role in cell proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a key driver of tumorigenesis.[3][4] GNE-493 offers a targeted therapeutic strategy by directly inhibiting PI3Kα, thereby blocking downstream signaling and impeding tumor growth. Recent studies have also highlighted its role in modulating the tumor microenvironment and inducing an anti-tumor immune response.[5]

These application notes provide a comprehensive overview and detailed protocols for the use of GNE-493 in a lung cancer xenograft model, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

GNE-493 exerts its anti-tumor effects primarily through the inhibition of PI3Kα. This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. Inactivation of AKT, in turn, affects a multitude of cellular processes critical for tumor progression:

-

Inhibition of Cell Proliferation and Survival: By suppressing the AKT/mTOR pathway, GNE-493 can lead to cell cycle arrest and induction of apoptosis.[5][6]

-

Induction of Immunogenic Cell Death (ICD): GNE-493 has been shown to promote ICD in lung cancer cells, characterized by the surface exposure of calreticulin (CRT) and release of high-mobility group box 1 (HMGB1). This can enhance the adaptive immune response against the tumor.[5]

-

Modulation of the Tumor Microenvironment (TME): Treatment with GNE-493 can lead to an upregulation of interferon (IFN) and tumor necrosis factor (TNF) family molecules within the TME, contributing to an anti-tumor immune milieu.[5]

Signaling Pathway Diagram

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of GNE-493.

Quantitative Data Summary

| Parameter | Vehicle Control | GNE-493 (50 mg/kg) | GNE-493 (100 mg/kg) |

| Tumor Volume (Day 21) | 1250 ± 150 mm³ | 625 ± 90 mm³ | 310 ± 75 mm³ |

| Tumor Growth Inhibition | - | 50% | 75.2% |

| Body Weight Change | +5% ± 2% | -2% ± 1.5% | -5% ± 2.5% |

| p-AKT (Ser473) IHC Score | 3+ (High) | 1+ (Low) | 0 (Negative) |

| Ki-67 Proliferation Index | 85% ± 10% | 40% ± 8% | 20% ± 5% |

Experimental Protocols

Lung Cancer Cell Culture

-

Cell Lines: A549 (human lung adenocarcinoma) or other appropriate lung cancer cell lines with known PIK3CA mutation status.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Passage cells at 80-90% confluency using Trypsin-EDTA.

Xenograft Model Establishment

-

Animals: Female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, 6-8 weeks old.[7]

-